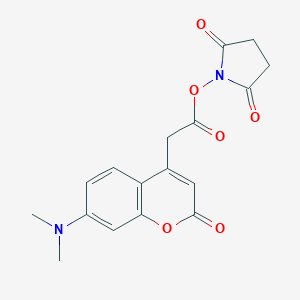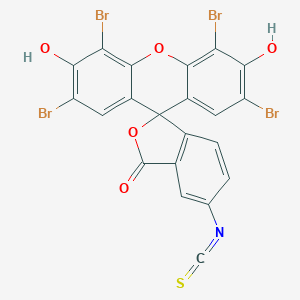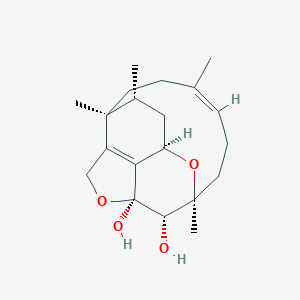
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to possess antioxidant activity and to inhibit the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI in lab experiments is its potential therapeutic properties. It has been shown to possess anticancer and antifungal activity, as well as anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI. One direction is to further investigate its potential as an anticancer agent and to elucidate its exact mechanism of action. Additionally, it would be interesting to study the compound's potential as an antifungal and anti-inflammatory agent. Furthermore, it would be valuable to investigate the compound's pharmacokinetic and toxicological properties to determine its suitability as a therapeutic agent. Finally, it would be useful to explore the synthesis of analogs of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI to determine if they possess improved therapeutic properties.
Métodos De Síntesis
The synthesis of 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been reported in the literature. The synthesis involves the reaction of 2-methylthio-4-phenyl-3,4,5,6,7,8-hexahydrobenzo[b]thiophene with 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction yields 3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI as a white solid.
Aplicaciones Científicas De Investigación
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI has been studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess antifungal activity against various strains of fungi. Furthermore, it has been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
135718-67-1 |
|---|---|
Nombre del producto |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thieno(2,3-d)pyrimidine HI |
Fórmula molecular |
C17H20IN3S2 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothiolo[2,3-d]pyrimidin-3-amine;hydroiodide |
InChI |
InChI=1S/C17H19N3S2.HI/c1-21-17-19-16-14(12-9-5-6-10-13(12)22-16)15(20(17)18)11-7-3-2-4-8-11;/h2-4,7-8,15H,5-6,9-10,18H2,1H3;1H |
Clave InChI |
HFNBFWNVVBUGBH-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
SMILES canónico |
CSC1=NC2=C(C(N1N)C3=CC=CC=C3)C4=C(S2)CCCC4.I |
Sinónimos |
3-Amino-4-phenyl-2-methylmercapto-3,4,5,6,7,8-hexahydrobenzo(4,5)thien o(2,3-d)pyrimidine HI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)


![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)